potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate is a useful research compound. Its molecular formula is C35H43KN2O10S2 and its molecular weight is 755.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate (commonly referred to as the compound) is a complex organic molecule with significant biological potential. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C32H38N2O8S2K
- Molecular Weight : 680.9 g/mol
- IUPAC Name : potassium;(2E)-1-(5-carboxypentyl)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
- SMILES Representation : CC1(C2=C(C=CC(=C2)S(=O)(=O)[O−])N+C)C.[K+]
The compound exhibits its biological activity primarily through its interactions with cellular signaling pathways. It has been found to modulate various enzyme activities and receptor functions which are crucial for cellular processes such as proliferation and apoptosis.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes like HSET (KIFC1), which is involved in mitotic spindle formation in cancer cells. This inhibition can lead to increased multipolarity in mitotic spindles, ultimately causing cell death in cancerous cells .
- Fluorescent Properties : As a sulfonate derivative, it possesses fluorescent properties that can be utilized in imaging techniques for tracking cellular processes .
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. For instance, it demonstrated significant cytotoxic effects on centrosome-amplified human cancer cells by inducing multipolar mitotic spindles when treated with concentrations as low as 15 μM .
Table 1: Summary of Biological Activity Studies
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Cancer Treatment :
- A study involving DLD1 human colon cancer cells treated with the compound showed enhanced multipolarity leading to increased cell death compared to untreated controls. This suggests a promising avenue for developing new anticancer therapies targeting centrosome amplification.
-
Fluorescent Tracing :
- In research focused on cellular imaging, the compound's fluorescent properties allowed for effective tracking of intracellular dynamics, providing insights into cellular behavior under various conditions.
Properties
Molecular Formula |
C35H43KN2O10S2 |
---|---|
Molecular Weight |
755.0 g/mol |
IUPAC Name |
potassium;(2Z)-1-(5-carboxypentyl)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H44N2O10S2.K/c1-34(2)26-22-24(48(42,43)44)16-18-28(26)36(20-9-5-7-14-32(38)39)30(34)12-11-13-31-35(3,4)27-23-25(49(45,46)47)17-19-29(27)37(31)21-10-6-8-15-33(40)41;/h11-13,16-19,22-23H,5-10,14-15,20-21H2,1-4H3,(H3-,38,39,40,41,42,43,44,45,46,47);/q;+1/p-1 |
InChI Key |
OSKVZICMPOKGMR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C\3/C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.